molecular formula C17H19NO2 B192815 Anhydro Galantamine CAS No. 664995-65-7

Anhydro Galantamine

Cat. No. B192815
M. Wt: 269.34 g/mol
InChI Key: HPWHKLZOMVLIBL-YOEHRIQHSA-N
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Description

Anhydro Galantamine is an impurity of Galantamine . Galantamine is a tertiary alkaloid and reversible, competitive inhibitor of the acetylcholinesterase (AChE) enzyme, which is a widely studied therapeutic target used in the treatment of Alzheimer’s disease .


Synthesis Analysis

Galantamine can be manufactured by total synthesis . A 15-step synthesis renders the pure (−)-enantiomer of galantamine in an overall yield of 9.3% . A laccase procedure, with an overall yield of 34%, represents a scalable and environmentally friendly alternative to previously reported syntheses of galantamine .


Molecular Structure Analysis

Galantamine fits well in the catalytic site of AChE, but it is too short to block the peripheral anionic site (PAS) of the enzyme . The ZINC08342556 (LMQC5) molecule has in its structure a triazolothiadiazine group .


Chemical Reactions Analysis

Galantamine is extracted from the bulbs of daffodils . The resulting racemic narwedine is subjected to lithium aluminum hydride reduction to give racemic mixtures of galantamine and epi-galantamine .


Physical And Chemical Properties Analysis

For determination of Galantamine hydrobromide in tablets, UV-spectrophotometry at λ = 287 nm and λ = 289 nm has been described .

Scientific Research Applications

  • Allosteric Potentiation of Neuronal Nicotinic Receptors : Galantamine has been identified as a potent allosteric potentiating ligand of various human nicotinic receptors, which supports its therapeutic action in Alzheimer's disease due to its sensitizing action on these receptors rather than by general cholinergic enhancement (Samochocki et al., 2003).

  • Modulation of Human α4/β2 Nicotinic Acetylcholine Receptors : Galantamine also acts as an allosterically potentiating ligand on the α4/β2 subtype of nicotinic receptors, which are the most abundant in the human brain. This is a unique property not shared by all acetylcholinesterase inhibitors (Samochocki et al., 2000).

  • Impact on Brain Atrophy in Mild Cognitive Impairment : A study found that galantamine treatment in patients with mild cognitive impairment resulted in a lower rate of whole brain atrophy, particularly in individuals carrying the APOE ε4 allele (Prins et al., 2014).

  • Neuroprotective Effects : Galantamine has shown potential in neuroprotection, particularly against beta-amyloid-enhanced glutamate toxicity, which is a key pathological feature in Alzheimer's disease. Its neuroprotective mechanism is mediated via the alpha7 nicotinic acetylcholine receptor-PI3K cascade (Kihara et al., 2004).

  • Inhibition of Beta-Amyloid Aggregation and Cytotoxicity : Galantamine has demonstrated the ability to inhibit the aggregation of beta-amyloid peptides and reduce their cytotoxicity, suggesting a potential disease-modifying effect in Alzheimer's disease (Matharu et al., 2009).

  • Effect on Hippocampal Metabolites in Alzheimer’s Disease : Treatment with galantamine resulted in detectable changes in hippocampal metabolites, which were associated with improved cognitive performance, indicating its effect on glutamatergic neurotransmission (Penner et al., 2010).

  • Prevention of Apoptosis Induced by Beta-Amyloid and Thapsigargin : Galantamine's antiapoptotic effect against beta-amyloid-induced toxicity involves the activation of nicotinic receptors and upregulation of the antiapoptotic protein Bcl-2, which might explain its beneficial effects in Alzheimer's disease (Arias et al., 2004).

Safety And Hazards

Common side effects of galantamine may include nausea, vomiting, diarrhea, loss of appetite, headache, dizziness, or weight loss . Serious side effects may include chest pain, slow heart rate, little or no urinating, blood in your urine, signs of stomach bleeding, liver problems, dehydration symptoms, a light-headed feeling, like you might pass out, or severe skin reaction .

Future Directions

Galantamine is a well-known acetylcholinesterase (AChE) inhibitor, and it is widely used for the treatment of Alzheimer’s disease . Biotechnological strategies can optimize the biosynthesis of galantamine in vitro for treating Alzheimer’s disease .

properties

IUPAC Name

(1S,12S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,13,15-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-18-10-9-17-8-4-3-5-14(17)20-16-13(19-2)7-6-12(11-18)15(16)17/h3-8,14H,9-11H2,1-2H3/t14-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWHKLZOMVLIBL-YOEHRIQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=CC=CC2OC4=C(C=CC(=C34)C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23C=CC=C[C@@H]2OC4=C(C=CC(=C34)C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60216701
Record name R-116937
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60216701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anhydro Galantamine

CAS RN

664995-65-7
Record name R-116937
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0664995657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R-116937
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60216701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-116937
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6CO8F66S7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RC Prabhu, A Maruthapillai, GC Senadi… - Microchemical Journal, 2023 - Elsevier
Determination of impurity profile including chiral and achiral impurities is challenging as well as time consuming while analysis of the active moiety. With the recent evolution of 2-…
Number of citations: 0 www.sciencedirect.com
E Burke - 2016 - search.proquest.com
Semisynthetic, sustainable production of Sanguinine Page 1 Isolation, identification and chemical modification of Narcissus alkaloids A thesis submitted to the University of Manchester …
Number of citations: 4 search.proquest.com

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